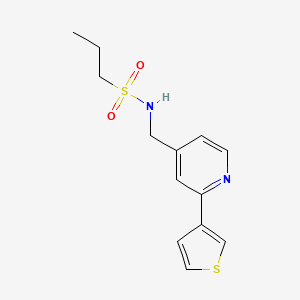

N-((2-(噻吩-3-基)吡啶-4-基)甲基)丙烷-1-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with structures similar to “N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propane-1-sulfonamide” are often used in the field of medicinal chemistry . They can be arranged in the interlayer space of certain compounds, such as zirconium sulfophenylphosphonate .

Molecular Structure Analysis

The molecular structure of similar compounds often involves a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve C–C bond cleavage promoted by I2 and TBHP .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers .科学研究应用

合成和生物活性

N-((2-(噻吩-3-基)吡啶-4-基)甲基)丙烷-1-磺酰胺和相关化合物因其潜在的生物活性而被合成。合成含有吡啶基、喹啉基和异喹啉基官能团的新型 N-磺酸盐旨在赋予这些分子水溶性和阴离子特性。已经发现此类修饰物表现出抗菌和抗真菌活性,其中特定化合物对革兰氏阳性和革兰氏阴性细菌以及测试真菌表现出高活性。这证明了 N-磺酸盐在药物化学和药物发现中对抗微生物感染的潜力(Fadda、El-Mekawy 和 AbdelAal,2016 年)。

催化和化学转化

该化合物已用于化学合成中,例如在 CuI/1,3-二(吡啶-2-基)丙烷-1,3-二酮催化的 3-溴吡啶和磺酰胺的交叉偶联中。此过程促进了 N-(3-吡啶基)取代的仲磺酰胺和叔磺酰胺的合成,突出了其在为各种应用(包括药物和材料科学)创建复杂有机分子中的用途(Han,2010 年)。

结构和磁性

对相关配合物的结构和磁性进行研究,例如带有三齿 N3 供体席夫碱的硫氰酸镍(II)配合物,可以深入了解这些化合物在材料科学中的潜在应用,尤其是在分子磁体和电子材料的开发中。此类配合物的合成和表征有助于理解它们的结构性质和控制其磁性行为的相互作用(Bhowmik 等,2010 年)。

分子对接和抗增殖活性

已经探索了含有 N-((2-(噻吩-3-基)吡啶-4-基)甲基)丙烷-1-磺酰胺部分的新型衍生物的设计和合成及其抗增殖活性。通过分子对接研究,这些化合物已针对特定生物分子靶标进行评估,以评估其作为癌症治疗剂的潜力。这强调了此类化合物在癌症治疗药物设计和开发中的重要性(Bashandy 等,2014 年)。

作用机制

Target of Action

Similar compounds have shown significant activity against certain kinases . The compound’s sulfonamide group could potentially interact with enzymes or receptors in the body, as sulfonamides are known to have a wide range of biological activities .

Mode of Action

The negative charges around the o4 and o5 atoms in the sulfonamide group indicate that this structure could be a possible site for nucleophilic attack . This suggests that the compound might interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

Organoboron compounds, which this compound is a part of, are known to be involved in various transformation processes and have a wide range of applications in pharmacy and biology . They are used in the organic synthesis of drugs, in the asymmetric synthesis of amino acids, and in Diels–Alder and Suzuki coupling reactions .

Result of Action

Similar compounds have shown significant activity against certain kinases , suggesting that this compound might also have kinase inhibitory activity. Further experimental studies would be required to confirm this.

Action Environment

The action of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, boronic ester bonds, which this compound might contain, are known to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . This could influence the compound’s action, efficacy, and stability.

未来方向

属性

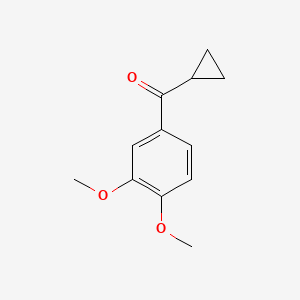

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S2/c1-2-7-19(16,17)15-9-11-3-5-14-13(8-11)12-4-6-18-10-12/h3-6,8,10,15H,2,7,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNYQEWUULZPON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NCC1=CC(=NC=C1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrimidin-2-yloxy)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2741993.png)

![N-[2-(Dimethylamino)pyrimidin-5-YL]-2-methoxyacetamide](/img/structure/B2741996.png)

![6-(3-Bromophenyl)-2-[(4-fluorophenyl)methyl]pyridazin-3-one](/img/structure/B2742000.png)

![2-[(4-Hydroxy-7-phenylthieno[3,2-d]pyrimidin-6-yl)sulfanyl]acetonitrile](/img/structure/B2742004.png)

![(Z)-methyl 2-(2-((4-benzylbenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2742006.png)

![2-(6,8-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2742007.png)

![Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride](/img/structure/B2742011.png)

![1-(4-Chlorophenyl)-2-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2742013.png)

![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2742014.png)